1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound is officially registered under the Chemical Abstracts Service number 1423032-66-9, providing a unique identifier for this specific molecular entity. The IUPAC name precisely describes the structural features, with the base heterocyclic system being the imidazo[4,5-c]pyridine framework, which indicates the fusion pattern between the imidazole and pyridine rings.
The nomenclature systematically identifies the position and nature of substituents attached to the core bicyclic structure. The ethyl group is located at position 1 of the imidazole ring, specifically attached to the nitrogen atom. The methylsulfanyl substituent is positioned at carbon-2 of the imidazole ring, where the sulfur atom serves as the linking heteroatom between the ring system and the methyl group. This precise positional designation ensures unambiguous identification of the compound and distinguishes it from structural isomers or related derivatives.
The systematic identification also encompasses the ring numbering system specific to imidazo[4,5-c]pyridine derivatives. The numbering begins from the nitrogen atoms in the imidazole portion and continues through the fused pyridine ring in a manner that gives the lowest possible numbers to the heteroatoms. This standardized approach facilitates clear communication among researchers and ensures consistency in chemical literature and databases.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C9H11N3S, reflecting the elemental composition of nine carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and one sulfur atom. This formula provides crucial information about the compound's stoichiometry and serves as a foundation for various analytical calculations and structural determinations.
The crystallographic analysis would determine the space group symmetry and unit cell parameters, which describe the three-dimensional arrangement of molecules within the crystal lattice. These parameters include the unit cell dimensions, angles between crystallographic axes, and the number of molecules per unit cell. The information obtained from X-ray diffraction provides the most accurate geometric data available and serves as a reference for computational modeling studies.
Powder diffraction patterns offer an alternative approach when single crystal growth proves challenging. This technique analyzes polycrystalline samples and generates characteristic diffraction patterns that serve as molecular fingerprints for compound identification. The patterns consist of peak positions and intensities that depend on the crystal structure and can be used for qualitative identification and phase purity assessment.
The crystallographic data would also reveal intermolecular interactions such as hydrogen bonding, van der Waals contacts, and aromatic stacking interactions. These interactions influence the physical properties of the compound and provide insights into its behavior in different environments. The packing arrangement within the crystal lattice offers information about molecular recognition patterns and potential supramolecular assembly behavior.
Computational Modeling of Three-Dimensional Conformations
Computational chemistry methods provide valuable insights into the three-dimensional structure and conformational behavior of this compound through theoretical calculations. Molecular modeling techniques can predict optimal geometric parameters, electronic properties, and energetic characteristics without requiring experimental samples. These calculations complement experimental structural data and provide information about molecular behavior under various conditions.
Density functional theory represents the most commonly employed computational method for organic molecules, providing accurate predictions of molecular geometry, electronic distribution, and energetic properties. The calculations can determine the most stable conformational arrangements of the ethyl and methylsulfanyl substituents relative to the rigid bicyclic core. The rotational barriers around single bonds can be calculated to understand conformational flexibility and preferred orientations.
The computational analysis can predict various molecular properties including dipole moments, polarizability, and frontier orbital energies. These properties influence the compound's chemical reactivity, intermolecular interactions, and potential biological activity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into electron donation and acceptance capabilities, which are relevant for understanding chemical behavior.
Molecular dynamics simulations offer additional insights into the dynamic behavior of the compound in solution or solid state. These calculations can model the thermal motion of atoms and predict average conformations under different temperature conditions. The simulations provide information about conformational sampling and can identify multiple stable conformations that may coexist under experimental conditions.
Properties
IUPAC Name |
1-ethyl-2-methylsulfanylimidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-3-12-8-4-5-10-6-7(8)11-9(12)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALNQATVAAZLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=NC=C2)N=C1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl isothiocyanate to form an intermediate, which is then cyclized to yield the desired imidazopyridine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography. The choice of reagents and solvents may also be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The ethyl group or the methylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Substitution: Various substituted imidazopyridines depending on the reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of imidazopyridine, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains such as:
- Gram-negative bacteria : E. coli
- Gram-positive bacteria : S. aureus
- Fungi : A. flavus and A. niger
These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Anticancer Potential
The compound's mechanism of action may involve the inhibition of specific enzymes related to cell proliferation, indicating potential anticancer properties. Preliminary studies have suggested that it could modulate pathways involved in tumor growth . Further research is required to elucidate its specific molecular targets and efficacy in cancer models.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of imidazopyridine derivatives:
- Antibacterial Activity Study : A series of imidazopyridine derivatives were synthesized and tested for antibacterial activity against various pathogens. The results indicated that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : Investigations into the anticancer properties of similar compounds revealed that they could inhibit specific cancer cell lines, suggesting a pathway for therapeutic development .
- Mechanistic Studies : Studies exploring the interaction between these compounds and their molecular targets have provided insights into their mechanisms of action, highlighting their potential in drug design .
Mechanism of Action
The mechanism of action of 1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Example :
- Compound 11 (3H-imidazo[4,5-b]pyridine with C7-cyclopropane carboxamide): Exhibited enhanced TYK2 selectivity compared to its [4,5-c] counterpart due to better steric complementarity in the ATP-binding site .
Substituent Effects: Methylsulfanyl vs. Other Functional Groups
The C2 methylsulfanyl group in the target compound contrasts with substituents in related structures:
- I-BET151: Contains a 1H-imidazo[4,5-c]quinoline-2(3H)-one core with a 3,5-dimethylisoxazole moiety. The isoxazole forms direct hydrogen bonds with BRD4’s Kac site, enabling potent BET inhibition and HIV-1 reactivation. Substituting this core with a γ-carboline motif (e.g., compound 81) maintained BRD4 affinity but altered physicochemical properties .
- Hemozoin Inhibitors (e.g., compound 46/47): Feature 2-(3,5-difluorophenyl) and piperidine substitutions at C4, enabling antimalarial activity via hemozoin disruption .
Table 1: Substituent Impact on Activity
Saturation and Ring Modifications
This modification is critical for optimizing pharmacokinetic profiles in drug candidates .
Biological Activity
1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C9H11N3S
- CAS Number : 1423032-66-9
This compound features an imidazole ring fused to a pyridine ring, with an ethyl group at the 1-position and a methylsulfanyl group at the 2-position. The unique structure contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves cyclization reactions using precursors such as 2-aminopyridine and ethyl isothiocyanate. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and bases like sodium hydride or potassium carbonate are used to facilitate the reaction.
Antimicrobial Properties
Research indicates that imidazopyridine derivatives exhibit significant antimicrobial activity. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and S. aureus, as well as antifungal properties against A. flavus and A. niger .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer progression. For example, it has been shown to affect pathways related to apoptosis in cancer cells, indicating a possible mechanism for its anticancer effects .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cell growth and division.
- Receptor Interaction : It may interact with specific receptors, modulating their activity which can lead to various biological effects including anti-inflammatory and anticancer responses.
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of imidazopyridine derivatives found that compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines. The study reported IC50 values indicating effective inhibition of cell viability in breast cancer (MCF-7) and lung cancer (A549) models .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives of imidazopyridine were tested against clinical isolates of bacteria. The results showed that certain derivatives exhibited bactericidal activity comparable to standard antibiotics, highlighting their potential as new therapeutic agents against resistant strains .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 1-Ethyl-2-(phenyl)-1H-imidazo[4,5-c]pyridine | Structure | Anticancer |
| 2-Methylsulfanyl-1H-imidazo[4,5-c]pyridine | - | Limited data available |
Q & A
Q. Experimental techniques :
Q. Key findings :
- The dimeric form stabilizes via N–H···N hydrogen bonds (NBO analysis shows charge delocalization) .
- Frontier molecular orbitals (HOMO-LUMO gap) indicate reactivity trends .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Q. Methodology :
Q. Case study :
- Derivatives with 4-(piperazin-1-yl) substituents show improved tubulin inhibition (IC₅₀ = 3–175 nM) via hydrophobic interactions predicted by docking .
Advanced: What strategies resolve contradictions in SAR studies for imidazopyridine derivatives?
Q. Approach :
- Systematic substituent variation : Compare 2-aryl vs. 4-alkyl/heterocyclic groups. For example:
- Crystallographic data : Correlate substituent bulk with steric hindrance in binding pockets (e.g., P-glycoprotein substrate recognition) .
Advanced: How are in vitro pharmacological models optimized for evaluating anticancer activity?
Q. Protocols :
- Cytotoxicity assays : Use melanoma (A375) and prostate cancer (PC-3) cell lines, with IC₅₀ determination via MTT assays .
- Tubulin polymerization inhibition : Monitor absorbance at 340 nm (37°C, 30 min) to quantify inhibitory potency (IC₅₀ = 3–175 nM) .
- P-gp efflux assays : Assess resistance reversal using verapamil as a control .
Advanced: What mechanistic insights explain the cardiotonic activity of imidazo[4,5-c]pyridines?
Q. Key mechanisms :
- Inotropic enhancement : 2-(Methoxy/methylsulfinyl)phenyl substituents increase contractility (e.g., LY175326, ED₅₀ = 0.3 mg/kg in dogs) via PDE-III inhibition .
- Oral bioavailability : Imidazo[4,5-c]pyridines show 5–10× higher potency than imidazo[4,5-b]pyridines due to improved absorption .
Advanced: How do experimental phasing techniques resolve crystallographic disorder in imidazopyridines?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
